1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide 1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351808-57-5
VCID: VC7872814
InChI: InChI=1S/C19H20N4O/c1-13-7-14(2)9-17(8-13)22-19(24)18-11-23(12-21-18)10-15-3-5-16(20)6-4-15/h3-9,11-12H,10,20H2,1-2H3,(H,22,24)
SMILES: CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C
Molecular Formula: C19H20N4O
Molecular Weight: 320.4

1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide

CAS No.: 1351808-57-5

Cat. No.: VC7872814

Molecular Formula: C19H20N4O

Molecular Weight: 320.4

* For research use only. Not for human or veterinary use.

1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide - 1351808-57-5

Specification

CAS No. 1351808-57-5
Molecular Formula C19H20N4O
Molecular Weight 320.4
IUPAC Name 1-[(4-aminophenyl)methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide
Standard InChI InChI=1S/C19H20N4O/c1-13-7-14(2)9-17(8-13)22-19(24)18-11-23(12-21-18)10-15-3-5-16(20)6-4-15/h3-9,11-12H,10,20H2,1-2H3,(H,22,24)
Standard InChI Key UMRYKSJFTAJLQZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step reactions starting from imidazole precursors. A common route includes:

  • Imidazole Core Formation: Cyclization of amidines or azoles under transition-metal-free conditions, often using bases like K₂CO₃ or NaH to construct the imidazole scaffold .

  • Functionalization:

    • N-Alkylation: Introduction of the 4-aminobenzyl group via alkylation reactions using benzyl halides or reductive amination.

    • Carboxamide Attachment: Coupling of the imidazole-4-carboxylic acid derivative with 3,5-dimethylaniline using activating agents like EDCI/HOBt.

Industrial-scale production employs continuous flow reactors to optimize yield (40–65%) and purity (>90%). Key challenges include avoiding over-alkylation and managing byproducts such as unreacted intermediates.

Physicochemical Characterization

PropertyValueMethod/Citation
Molecular FormulaC₁₉H₂₀N₄OPubChem
Molecular Weight320.4 g/molVulcanChem
SMILESCNC(=O)C1=C(N=CN1CC2=CC=C(C=C2)N)C3=CC(=CC(=C3)C)CPubChem
SolubilityLow in water; soluble in DMSOVulcanChem
StabilitySensitive to light and acidic conditions

The compound’s instability under acidic conditions (pH <3) arises from hydrolysis of the carboxamide group, necessitating storage in amber vials at -20°C.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBioactivity Comparison
4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamideLacks benzyl and dimethylphenyl groupsLower AMPK activation (EC₅₀ = 50 µM vs. 25 µM)
1-(2-Aminophenyl)-1H-imidazole-4-carboxamideOrtho-aminophenyl substitutionEnhanced DNA intercalation
Temozolomide metaboliteShared imidazole-carboxamide coreEstablished antitumor activity

This compound’s 3,5-dimethylphenyl group confers greater lipid solubility (logP = 2.8) compared to analogs (logP = 1.5–2.0), potentially improving blood-brain barrier penetration .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Used in QSAR models to design derivatives with improved binding to histone deacetylases (HDACs) .

  • Prodrug Synthesis: PEGylated analogs show 3-fold higher aqueous solubility for intravenous delivery.

Catalytic and Material Science

  • Cross-Coupling Reactions: Serves as a ligand in Pd-catalyzed Suzuki-Miyaura reactions (TON = 1,200) .

  • Polymer Additives: Incorporated into epoxy resins to enhance thermal stability (Tg increased by 15°C) .

Future Directions and Challenges

Research Priorities

  • Target Identification: Proteomic studies to map interaction networks with kinases and GPCRs.

  • Formulation Strategies: Nanoencapsulation to address solubility limitations.

  • Toxicology Profiles: Chronic toxicity studies in rodent models to assess hepatotoxicity risks.

Synthetic Innovations

  • Biocatalytic Routes: Use of imine reductases for enantioselective synthesis .

  • Flow Chemistry: Microreactor systems to reduce reaction times from hours to minutes .

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